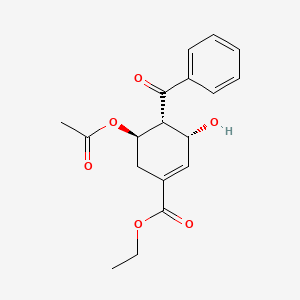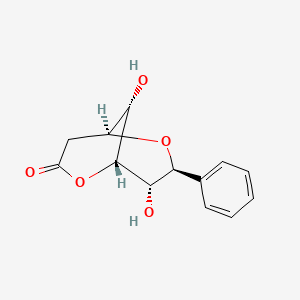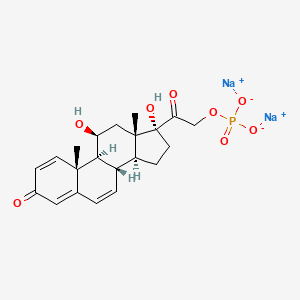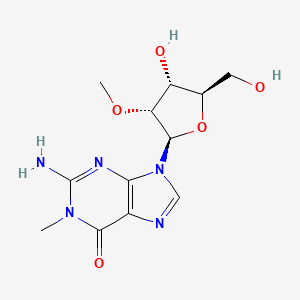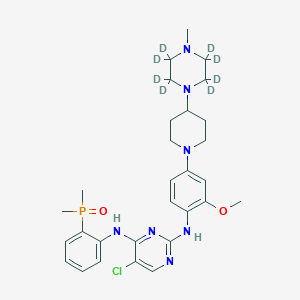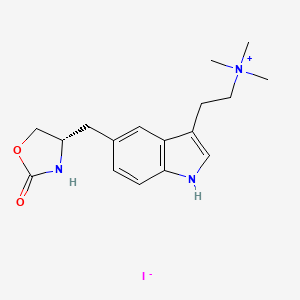
(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide is a complex organic compound with a unique structure that includes an indole ring, an oxazolidinone moiety, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide typically involves multiple steps. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the oxazolidinone and quaternary ammonium groups. Key steps may include:
Formation of the oxazolidinone ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a cyclic carbonate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The oxazolidinone moiety can be reduced to form the corresponding amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or thiolates can react with the quaternary ammonium group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the oxazolidinone may produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide likely involves its interaction with specific molecular targets. The quaternary ammonium group may facilitate binding to negatively charged sites on proteins or other biomolecules, while the indole and oxazolidinone moieties may interact with other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar oxazolidinone moiety.
Indole-3-acetic acid: A plant hormone with a similar indole ring structure.
Quaternary ammonium compounds: A broad class of compounds with similar quaternary ammonium groups.
Uniqueness
(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide is unique due to its combination of an indole ring, an oxazolidinone moiety, and a quaternary ammonium group. This combination of functional groups provides it with a distinct set of chemical and biological properties that are not found in other compounds.
Properties
Molecular Formula |
C17H24IN3O2 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
trimethyl-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;iodide |
InChI |
InChI=1S/C17H23N3O2.HI/c1-20(2,3)7-6-13-10-18-16-5-4-12(9-15(13)16)8-14-11-22-17(21)19-14;/h4-5,9-10,14,18H,6-8,11H2,1-3H3;1H/t14-;/m0./s1 |
InChI Key |
UXTYXSXINJMPEZ-UQKRIMTDSA-N |
Isomeric SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3.[I-] |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


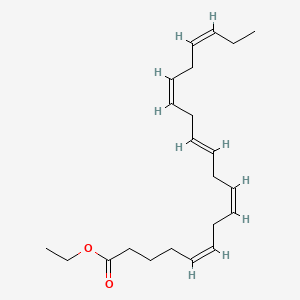

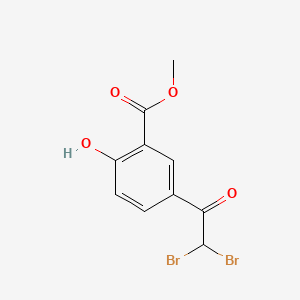
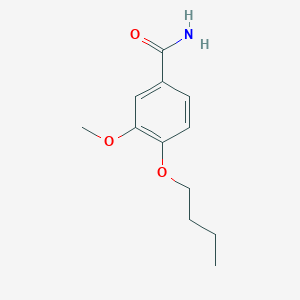
![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)
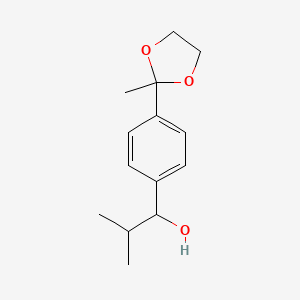
![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)

